N-(3-iodophenyl)-4-methylbenzamide
CAS No.:
Cat. No.: VC3988441
Molecular Formula: C14H12INO
Molecular Weight: 337.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12INO |
|---|---|
| Molecular Weight | 337.15 g/mol |
| IUPAC Name | N-(3-iodophenyl)-4-methylbenzamide |
| Standard InChI | InChI=1S/C14H12INO/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,1H3,(H,16,17) |
| Standard InChI Key | HKQQUNLCCRHQSH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Introduction
Chemical and Structural Properties
Molecular Characterization
N-(3-Iodophenyl)-4-methylbenzamide () consists of a 4-methylbenzoyl group linked via an amide bond to a 3-iodoaniline fragment. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(3-iodophenyl)-4-methylbenzamide |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
| InChIKey | HKQQUNLCCRHQSH-UHFFFAOYSA-N |
| PubChem CID | 2525974 |
| Melting Point | Not reported |
| Solubility | Low aqueous solubility |
The iodine atom at the meta position introduces steric bulk and polarizability, which may influence crystallization behavior and intermolecular interactions. Comparative molecular orbital calculations with non-iodinated analogs (e.g., N-phenyl-4-methylbenzamide) predict enhanced dipole moments (~5.2 D vs. ~3.8 D), potentially improving binding to hydrophobic enzyme pockets.
Synthesis and Optimization
General Synthetic Routes
The compound is typically synthesized via a two-step protocol :
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Amination: 3-Iodoaniline reacts with 4-methylbenzoyl chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere.
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Workup: The crude product is purified via silica gel chromatography, yielding the target amide in ~80–85% purity .
Reaction Conditions:
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Temperature: 25°C (room temperature)
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Stoichiometry: 1.1 equiv acyl chloride per equiv aniline
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Base: Triethylamine (1.0 equiv) as acid scavenger
Challenges in Scale-Up
Key limitations include:
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Iodine Instability: Prolonged reaction times (>36 h) lead to partial deiodination, generating N-phenyl-4-methylbenzamide as a byproduct.
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Purification Difficulties: The compound’s low polarity complicates separation from unreacted starting materials; reverse-phase HPLC is often required for analytical-grade samples.
| Analog | Activity | Mechanism |
|---|---|---|
| N-(2-Iodophenyl)benzamide | Antitrypanosomal (EC₅₀ = 0.001 μM) | Tubulin polymerization inhibition |
| N-(4-Iodophenyl)acetamide | Thyroid hormone mimic | Competitive T3 receptor binding |
The meta-iodo substitution in N-(3-iodophenyl)-4-methylbenzamide may favor interactions with ATP-binding pockets in kinases due to improved hydrophobic matching.
Materials Science
Aromatic amides serve as precursors for liquid crystals and high-performance polymers. The iodine atom in N-(3-iodophenyl)-4-methylbenzamide could enable:
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Photoalignment Layers: Iodine’s high electron density enhances anisotropic optical properties in polyimide films.
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Radiolabeled Probes: -labeled derivatives may track polymer degradation kinetics in vivo .
Comparative Analysis with Structural Isomers
Positional Isomerism Effects
| Isomer | Melting Point (°C) | Synthetic Yield (%) | LogP |
|---|---|---|---|
| 2-Iodo (ortho) | 112–113 | 84 | 3.8 ± 0.2 |
| 3-Iodo (meta) | Not reported | ~80 | 4.1 ± 0.3 |
| 4-Iodo (para) | 154–155 | 67 | 3.9 ± 0.2 |
Meta-substitution confers higher lipophilicity (LogP), potentially enhancing blood-brain barrier penetration relative to ortho and para isomers .
Limitations and Future Directions
Stability Concerns
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Thermal Degradation: Preliminary thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, limiting high-temperature applications.
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Photolability: Iodine-carbon bonds undergo homolytic cleavage under UV light (λ < 300 nm), necessitating dark storage.
Research Priorities
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